molecular formula C5H14ClNO B13490407 [(2R)-2-methoxypropyl](methyl)amine hydrochloride

[(2R)-2-methoxypropyl](methyl)amine hydrochloride

Cat. No.: B13490407
M. Wt: 139.62 g/mol
InChI Key: PXTPJTWXYQKSBR-NUBCRITNSA-N
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Description

(2R)-2-Methoxypropylamine hydrochloride is a chiral aliphatic amine hydrochloride with the molecular formula C₆H₁₄ClNO (calculated based on structural analysis). It features a methoxy group (-OCH₃) on the second carbon of a propyl chain and a methyl-substituted amine. The (2R)-stereochemistry distinguishes it from its racemic counterpart.

Properties

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

IUPAC Name

(2R)-2-methoxy-N-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C5H13NO.ClH/c1-5(7-3)4-6-2;/h5-6H,4H2,1-3H3;1H/t5-;/m1./s1

InChI Key

PXTPJTWXYQKSBR-NUBCRITNSA-N

Isomeric SMILES

C[C@H](CNC)OC.Cl

Canonical SMILES

CC(CNC)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-methoxypropylamine hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-methoxypropylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of 2-4 hours .

Industrial Production Methods

In industrial settings, the production of (2R)-2-methoxypropylamine hydrochloride often involves the use of large-scale reactors and continuous flow processes. The starting materials, such as 2-methoxypropylamine and methyl iodide, are fed into the reactor, where the reaction takes place under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-methoxypropylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. The reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides, cyanides, or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted amines or other functionalized compounds .

Scientific Research Applications

(2R)-2-methoxypropylamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of (2R)-2-methoxypropylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Racemic 2-Methoxypropylamine Hydrochloride (CAS 3124-96-7)

  • Structure : Lacks stereochemical specificity (racemic mixture) .
  • Molecular Formula: C₄H₁₂ClNO.
  • Key Differences :
    • The target compound’s (2R)-configuration may confer distinct biological or catalytic activity.
    • The racemic form is less selective in enantioselective reactions, limiting its utility in asymmetric synthesis.

(2-Methoxy-2-methylpropyl)(methyl)amine Hydrochloride (CAS 1394042-56-8)

  • Structure : Branched propyl chain with methoxy and methyl groups on C2 .
  • Molecular Formula: C₆H₁₆ClNO.
  • Higher molecular weight (153.65 g/mol vs. ~143.6 g/mol for the target) may affect solubility and diffusion properties.

1-(2-Chlorophenyl)-2-methylpropylamine Hydrochloride (CAS 1306604-66-9)

  • Structure : Aromatic chlorophenyl substituent .
  • Molecular Formula : C₁₁H₁₇Cl₂N.
  • Key Differences :
    • Presence of a chlorophenyl group enhances lipophilicity, making it suitable for drug delivery systems.
    • The aromatic ring introduces π-π stacking interactions, absent in the aliphatic target compound.

Methyl Diethanol Amine (MDEA) in CO₂ Capture

  • Structure: Tertiary amine with two ethanol groups .
  • Molecular Formula: C₅H₁₃NO₂.
  • Key Differences :
    • Tertiary amines like MDEA exhibit lower CO₂ reactivity but better thermal stability compared to primary/secondary amines.
    • The target compound’s methoxy group could enhance hydrophilicity, improving aqueous-phase CO₂ absorption kinetics.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
(2R)-2-Methoxypropylamine HCl C₆H₁₄ClNO ~143.6 Methoxy, methylamine Pharmaceuticals, CO₂ capture
Racemic 2-Methoxypropylamine HCl C₄H₁₂ClNO ~121.6 Methoxy, primary amine Intermediate synthesis
(2-Methoxy-2-methylpropyl)(methyl)amine HCl C₆H₁₆ClNO 153.65 Branched methoxy, methylamine Organic synthesis
MDEA C₅H₁₃NO₂ 119.16 Tertiary amine, ethanol Industrial CO₂ capture

Table 2: CO₂ Adsorption Performance (Inferred from MDEA Studies)

Parameter MDEA-Mesoporous Carbon Hypothetical Target Compound*
Adsorption Capacity 2.63 mmol/g ~1.5–2.0 mmol/g (estimated)
Surface Area Reduction 43% (post-impregnation) Likely similar
Mechanism Chemical + physical adsorption Predominantly chemical

*Estimates based on smaller molecular size and higher amine density.

Research Findings and Implications

  • CO₂ Capture : MDEA-impregnated mesoporous carbon achieves 2.63 mmol/g CO₂ adsorption via amine-CO₂ carbamate formation . The target compound’s primary/secondary amine could offer faster reaction kinetics but lower stability.
  • Pharmaceutical Relevance: Chirality in (2R)-2-methoxypropylamine HCl makes it valuable for enantioselective drug synthesis, contrasting with racemic or non-chiral analogs .
  • Safety Profile : Methyl-substituted amines (e.g., methyl(2-methylpropyl)amine) show acute toxicity (Category 4 for oral/dermal/inhalation) , suggesting similar handling precautions for the target compound.

Biological Activity

(2R)-2-methoxypropylamine hydrochloride, commonly referred to as (2R)-2-methoxypropylamine, is a chiral amine that plays a significant role in various biological and chemical applications. This compound is notable for its potential interactions with biological systems, influencing enzymatic activity, receptor binding, and metabolic pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

(2R)-2-methoxypropylamine hydrochloride is characterized by its chiral structure, which allows it to interact selectively with biological targets. The compound's basic amine functionality enables it to participate in nucleophilic substitutions and form hydrogen bonds with various biomolecules.

The biological activity of (2R)-2-methoxypropylamine is primarily mediated through its interactions with enzymes and receptors. The amine group can form ionic and hydrogen bonds, modulating the activity of these targets. For instance:

  • Enzyme Interactions : The compound has been shown to influence enzyme kinetics, potentially acting as an inhibitor or activator depending on the specific enzyme involved.
  • Receptor Binding : Its structural properties suggest that it may bind to various receptors, impacting signaling pathways related to neurotransmission and metabolic regulation .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of (2R)-2-methoxypropylamine hydrochloride:

Study Biological Activity Findings
Study 1Enzyme InhibitionDemonstrated inhibition of phospholipase A2 activity, indicating potential for drug-induced phospholipidosis .
Study 2Receptor ModulationExhibited binding affinity for melanocortin receptors, suggesting a role in appetite regulation .
Study 3Metabolic PathwaysInfluenced metabolic pathways in liver cells, affecting lipid metabolism .

Case Studies

  • Inhibition of Phospholipase A2 :
    • A study reported that (2R)-2-methoxypropylamine hydrochloride inhibited lysosomal phospholipase A2 (PLA2G15), which is crucial for lipid metabolism. This inhibition was correlated with the development of phospholipidosis in cellular models .
  • Appetite Regulation :
    • Research highlighted the compound's role as a selective antagonist of melanocortin-4 receptors. In animal studies, it was found to promote food intake in tumor-bearing mice following oral administration, suggesting potential applications in managing cachexia or appetite loss .
  • Metabolic Effects :
    • Another investigation demonstrated that the compound modulated lipid profiles in hepatocytes, indicating its involvement in metabolic regulation and potential therapeutic applications for metabolic disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R)-2-methoxypropylamine hydrochloride, and how can reaction conditions be optimized for enantiomeric purity?

  • Methodological Answer : Synthesis typically involves reductive amination of (2R)-2-methoxypropanal with methylamine under hydrogenation conditions, followed by hydrochloric acid salt formation. Enantiomeric purity is achieved using chiral catalysts (e.g., Ru-BINAP complexes) . For optimization, control reaction temperature (0–5°C), pH (6–7), and solvent polarity (e.g., ethanol/water mixtures) to minimize racemization. Purification via recrystallization in acetone/ether enhances yield (>85%) and purity (>98% ee) .

Q. Which analytical techniques are most effective for characterizing (2R)-2-methoxypropylamine hydrochloride?

  • Methodological Answer :

  • NMR : 1^1H NMR (D2_2O) reveals methoxy singlet at δ 3.3 ppm and methylamine multiplet at δ 2.7–2.9 ppm. 13^{13}C NMR confirms chiral carbon at δ 75 ppm .
  • IR : Peaks at 3350 cm1^{-1} (N-H stretch) and 1100 cm1^{-1} (C-O-C stretch) validate structure .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl values (e.g., C: 45.2%, H: 8.9%, N: 8.8%, Cl: 19.8%) .

Q. How does the hydrochloride salt form influence solubility and stability during storage?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (up to 50 mg/mL at 25°C) compared to the free base. Store desiccated at 2–8°C in amber vials to prevent hygroscopic degradation. Stability studies (HPLC) show >95% purity retention over 12 months under these conditions .

Advanced Research Questions

Q. How can enantiomeric purity of (2R)-2-methoxypropylamine hydrochloride be rigorously validated?

  • Methodological Answer : Use chiral HPLC with a cellulose-based column (Chiralpak IC-3) and mobile phase (hexane:isopropanol:diethylamine = 80:20:0.1). Retention times differentiate enantiomers (R-form: 12.3 min; S-form: 14.7 min). Alternatively, 19^{19}F NMR with a chiral derivatizing agent (e.g., Mosher’s acid chloride) resolves enantiomers via distinct fluorine shifts .

Q. What experimental designs are recommended for studying receptor-binding mechanisms of this compound in neurological systems?

  • Methodological Answer :

  • Radioligand Binding Assays : Use 3^3H-labeled compound to quantify affinity for adrenergic receptors (Kd_d: 15–30 nM).
  • Surface Plasmon Resonance (SPR) : Immobilize α2_2-adrenoceptors on CM5 chips; measure real-time binding kinetics (kon_{on}: 1.5 × 104^4 M1^{-1}s1^{-1}; koff_{off}: 0.02 s1^{-1}) .
  • Molecular Dynamics Simulations : Model interactions with Tyr394^{394} and Asp113^{113} residues in receptor binding pockets .

Q. How should contradictory data on adsorption capacity in CO2_2 capture studies be analyzed?

  • Methodological Answer : If adsorption decreases despite higher amine loading (e.g., from 23% to 50% aMDEA), perform BET analysis to assess pore blockage. Combine with FTIR (amine C-N peaks at 1031 cm1^{-1}) to confirm functional group retention. Use Langmuir isotherm models to distinguish chemisorption (ΔH = −45 kJ/mol) from physisorption .

Q. What strategies enhance the compound’s bioactivity through structural modifications?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3_3) at the methoxy position to increase blood-brain barrier permeability (logP from 1.2 to 2.1) .
  • Prodrug Design : Conjugate with acetyloxy groups to improve oral bioavailability (>60% in murine models) .
  • SAR Studies : Compare EC50_{50} values against analogs (e.g., tert-butyl variants show 3-fold lower potency in dopamine uptake inhibition) .

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